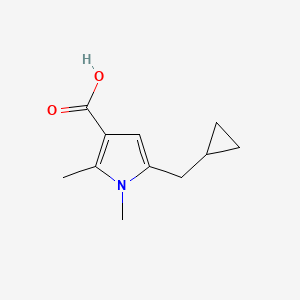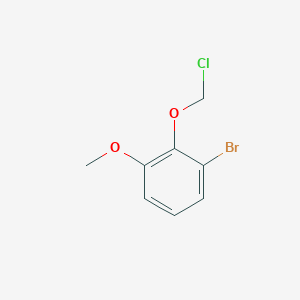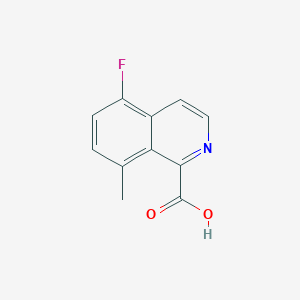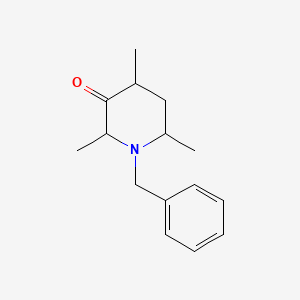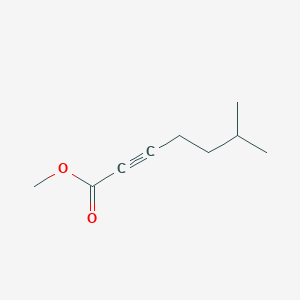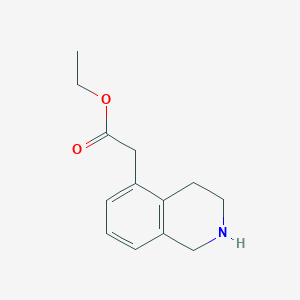![molecular formula C16H18ClNO3 B13184057 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13184057.png)
2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a pyrrole ring, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The final step involves the chlorination of the ethanone group using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the ethanone group can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to alterations in cellular processes. For example, it may target human carboxylesterase-2, affecting the hydrolysis of ester-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-1-(3,4-dimethoxyphenyl)ethanone: A structurally related compound with similar chemical properties.
2-bromo-1-(2,5-dimethoxyphenyl)ethanone: Another halogenated derivative with comparable reactivity.
1,2-di(3’,4’-dimethoxyphenyl)ethanone: A compound with two dimethoxyphenyl groups, used in photochemical studies.
Uniqueness
2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is unique due to the presence of both a pyrrole ring and a dimethoxyphenyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H18ClNO3 |
|---|---|
Molekulargewicht |
307.77 g/mol |
IUPAC-Name |
2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C16H18ClNO3/c1-10-7-13(14(19)9-17)11(2)18(10)12-5-6-15(20-3)16(8-12)21-4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
UEVULMUZXLZTPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13183976.png)

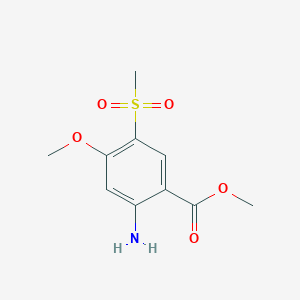
![2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13183991.png)

